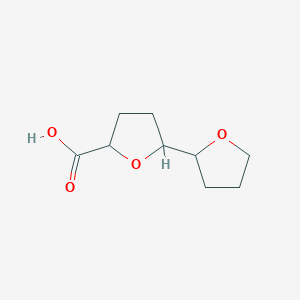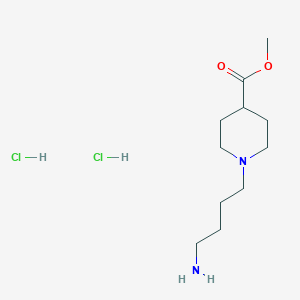
2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid
Vue d'ensemble
Description
2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid, commonly known as DEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DEPC is a pyridine derivative, which is widely used as a reagent for the modification of RNA and DNA. The compound has been found to have numerous applications in the field of biochemistry and molecular biology, including the study of gene expression and protein synthesis.
Mécanisme D'action
The mechanism of action of DEPC involves the modification of RNA and DNA molecules through the addition of difluoroethoxy groups. The addition of these groups alters the structure of the RNA and DNA molecules, which can improve their stability and prevent degradation by RNase enzymes. The modification of RNA and DNA with DEPC has been found to be reversible, which allows for the study of gene expression and protein synthesis.
Effets Biochimiques Et Physiologiques
DEPC has been found to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of RNase enzymes, which can improve the stability of RNA molecules. DEPC has also been found to have antiviral properties, which may be useful in the development of new antiviral drugs. In addition, DEPC has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DEPC has a number of advantages for lab experiments, including its ability to modify RNA and DNA molecules, improve their stability, and prevent degradation by RNase enzymes. However, there are also limitations to the use of DEPC in lab experiments. The compound is highly reactive and can be toxic if not handled properly. In addition, the modification of RNA and DNA with DEPC can alter their properties, which may affect the results of experiments.
Orientations Futures
There are many potential future directions for the use of DEPC in scientific research. One area of interest is the development of new antiviral drugs based on the antiviral properties of DEPC. Another area of interest is the use of DEPC in the study of gene expression and protein synthesis. DEPC may also have applications in the development of new diagnostic tools for the detection of RNA and DNA molecules.
Applications De Recherche Scientifique
DEPC has been extensively used in scientific research for the modification of RNA and DNA. The compound is commonly used to inactivate RNase enzymes, which are known to degrade RNA molecules. The modification of RNA with DEPC has been found to be an effective way to prevent RNA degradation and improve the stability of RNA samples. DEPC has also been used to modify DNA, which can improve the accuracy of DNA sequencing and other molecular biology techniques.
Propriétés
IUPAC Name |
2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-14-7-3-5(8(12)13)1-2-11-7/h1-3,6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRWLQOPXWFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid | |
CAS RN |
1423029-44-0 | |
| Record name | 2-(2,2-difluoroethoxy)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1431729.png)


![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)

![3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1431738.png)

![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)
![{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride](/img/structure/B1431742.png)

![6-Oxa-2-thiaspiro[4.5]decan-9-amine](/img/structure/B1431747.png)


